(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile

Pharmaceutical intermediate Process chemistry Diarylacetonitrile

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (CAS 81720-94-7) is a diarylacetonitrile derivative with the IUPAC name 2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile, a molecular formula of C14H10Cl2N2, and a molecular weight of 277.1 g/mol. This compound features a characteristic substitution pattern with a 4-amino-2-chlorophenyl ring and a 4-chlorophenyl ring connected via an acetonitrile bridge, distinguishing it from other diarylacetonitrile analogs.

Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
CAS No. 81720-94-7
Cat. No. B12677297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile
CAS81720-94-7
Molecular FormulaC14H10Cl2N2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl
InChIInChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2
InChIKeyGJYVIYJLSWIBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (CAS 81720-94-7): Structural Identity and Core Physicochemical Properties for Procurement


(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (CAS 81720-94-7) is a diarylacetonitrile derivative with the IUPAC name 2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile, a molecular formula of C14H10Cl2N2, and a molecular weight of 277.1 g/mol . This compound features a characteristic substitution pattern with a 4-amino-2-chlorophenyl ring and a 4-chlorophenyl ring connected via an acetonitrile bridge, distinguishing it from other diarylacetonitrile analogs. Its physicochemical properties include a density of 1.347 g/cm³ and a boiling point of 445°C at 760 mmHg . The compound is recognized as an intermediate in pharmaceutical synthesis, particularly in the preparation of antiparasitic salicylanilide derivatives [1].

Why Generic Substitution Fails for (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (81720-94-7): Structural Specificity at the 4-Amino-2-Chloro Position


Substituting (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile with other diarylacetonitrile analogs is not straightforward due to the critical role of the 4-amino-2-chloro substitution pattern. The specific positioning of the amino and chloro groups on the phenyl ring influences both the electronic properties of the nitrile group and the steric environment, which are essential for downstream reactivity in pharmaceutical intermediate synthesis [1]. For instance, the introduction of a 5-alkyl group (as described in patent DE3340348A1) is achieved through a distinct synthetic process that necessitates the base structure of the target compound, highlighting its unique utility as a precursor [2]. Furthermore, the class of α-diarylacetonitriles exhibits a wide range of biological activities dependent on conformational diversity; the dihedral angle between aromatic rings, which is influenced by specific ring substitutions, is a key determinant of pharmacological activity [3]. Therefore, seemingly minor structural modifications in analogs can lead to significant changes in both synthetic utility and biological function.

Quantitative Differentiation of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (81720-94-7) Against Key Analogs


Structural Specificity: 4-Amino-2-Chloro vs. 5-Alkyl Substitution in Patent DE3340348A1

The target compound is a core intermediate for the synthesis of (4-amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitriles, a class of valuable aniline intermediates. Patent DE3340348A1 describes a process where a 2-nitro-4-chloroalkylbenzene (where the target compound lacks the 5-alkyl group) is condensed with p-chlorobenzyl cyanide to form a specific intermediate, which is then reduced to yield the 5-alkyl derivative [1]. This process explicitly requires the non-alkylated core structure of the target compound, demonstrating its distinct and non-substitutable role in this synthetic pathway.

Pharmaceutical intermediate Process chemistry Diarylacetonitrile

Conformational and Pharmacological Impact: Dihedral Angle Control in α-Diarylacetonitriles

The class of α-diarylacetonitriles exhibits biological activities (analgesic, anti-inflammatory, antirheumatic) that are sensitive to molecular conformation. Crystal structure analysis of closely related α-(4-chlorophenyl) and α-(2,4-dichlorophenyl) derivatives reveals dihedral angles between aromatic rings of 77° and 74°/80°, respectively [1]. The target compound's unique 4-amino-2-chlorophenyl substitution pattern imposes a distinct conformational constraint that differentiates it from analogs without the amino group or with different halogen patterns, thereby offering a different pharmacological profile.

Medicinal chemistry Conformational analysis SAR

Antiparasitic Intermediate Specificity: Role in Salicylanilide Derivatives (US4005218A)

Patent US4005218A lists 2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile, the target compound, alongside other diarylacetonitriles as intermediates for the synthesis of antiparasitic salicylanilide derivatives [1]. The specific substitution pattern of the target compound—featuring an amino group available for further functionalization and two chlorine atoms for molecular recognition—is distinct from other listed intermediates such as 2-(4-amino-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetonitrile or 2-(4-amino-2-chlorophenyl)-2-naphthalen-2-ylacetonitrile. This specificity indicates a non-interchangeable role in the construction of the final antiparasitic agent.

Antiparasitic Veterinary medicine Intermediate

Optimal Application Scenarios for (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (81720-94-7) Based on Evidence


Synthesis of 5-Alkyl-Substituted Diarylacetonitrile Intermediates via Patent DE3340348A1 Route

Procure this compound as the essential starting material for the preparation of (4-amino-2-chloro-5-alkylphenyl)-alpha-(4-chlorophenyl)-acetonitriles, which are valuable aniline intermediates in pharmaceutical synthesis. The process involves condensation with p-chlorobenzyl cyanide and subsequent reduction, as detailed in patent DE3340348A1 [1].

Medicinal Chemistry SAR Studies on α-Diarylacetonitrile Conformational Dynamics

Utilize this compound in structure-activity relationship (SAR) studies to probe the impact of the 4-amino-2-chloro substitution on the dihedral angle between aromatic rings and its correlation with biological activities like analgesia and anti-inflammation. This is based on class-level evidence that conformational geometry is a key driver of pharmacological effects in this compound class [2].

Custom Synthesis of Antiparasitic Salicylanilide Derivatives

Employ this compound as a key intermediate in the custom synthesis of novel antiparasitic agents, as disclosed in patent US4005218A. The specific 4-amino-2-chlorophenyl motif is crucial for constructing the salicylanilide core with potential activity against parasites [3].

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